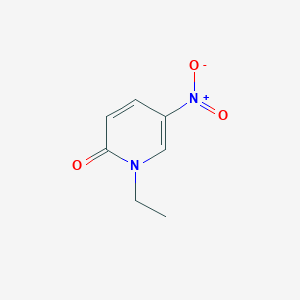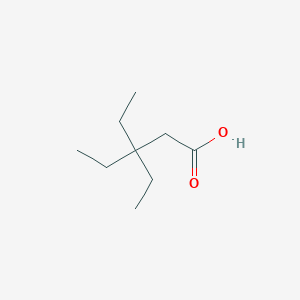
4,5,5-Trimethyl-1-hexanol
Overview
Description
4,5,5-Trimethyl-1-hexanol is a compound with the formula C9H20O and a molar mass of 144.258 . It is a branched chain saturated alcohol . It is commonly used as a fragrance ingredient .
Molecular Structure Analysis
The molecular structure of 4,5,5-Trimethyl-1-hexanol consists of a hexanol backbone with three methyl groups attached to the fourth and fifth carbons . The InChI string representation of its structure isInChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3 . Physical And Chemical Properties Analysis
4,5,5-Trimethyl-1-hexanol has a boiling point of 193-194°C and a density of 0.824 g/mL at 25°C . Its refractive index is 1.432 .Scientific Research Applications
Use as a Fragrance Ingredient
A comprehensive toxicologic and dermatologic review of 3,5,5-trimethyl-1-hexanol, a close variant of 4,5,5-trimethyl-1-hexanol, details its use as a fragrance ingredient. This compound belongs to the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with methyl side chains. This review provides a detailed summary of all relevant toxicology and dermatology papers related to this fragrance ingredient (McGinty et al., 2010).
Impact on Combustion and Engine Performance
In a study examining the effects of 1-Hexanol, a structurally similar alcohol to 4,5,5-trimethyl-1-hexanol, it was found that adjusting fuel injection time can significantly improve the combustion, performance, and emission characteristics of a compression ignition (CI) engine. This suggests potential applications in enhancing engine efficiency and reducing emissions (Santhosh & Kumar, 2021).
Enhancement in Heat and Mass Transfer
Alcoholic additives like 3,5,5-trimethyl-1-hexanol have been used to enhance the heat and mass transfer in absorption chillers. They reduce the surface tension of aqueous lithium bromide solutions, leading to better wetting of the tube bundle in the absorber and triggering Marangoni convection. This study highlights the importance of understanding the adsorption mechanisms of such additives at the interface of water drops (Lonardi & Luke, 2019).
Influence on Phase Behavior in Aqueous Solutions
The presence of 1-hexanol, structurally similar to 4,5,5-trimethyl-1-hexanol, was found to significantly affect the phase behavior of aqueous solutions of certain surfactants. This could have implications in the development of new formulations in pharmaceuticals and cosmetics, as the phase behavior of mixtures is critical in these industries (Liu et al., 2018).
Sustainable Biofuel Applications
Studies on 1-hexanol, a structurally related alcohol, suggest its potential as a sustainable biofuel. It has a higher cetane number and energy density compared to other bio-alcohols, making it an attractive fuel for diesel engines. This research opens avenues for the use of similar alcohols in sustainable energy solutions (Poures et al., 2017).
Association in Mixtures and Impact on Physical Properties
The association of 1-hexanol in mixtures with n-hexane was studied, providing insights into the behavior of alcohol mixtures and their impact on physical properties like dielectric effects and spectroscopy. This information is vital for designing industrial processes involving such mixtures (Orzechowski & Czarnecki, 2019).
Analysis of Sustainability Metrics in Chemical Processes
The catalytic production of higher alcohols from ethanol, involving compounds like 2-ethyl-1-hexanol, was analyzed using sustainability metrics. This study highlights the importance of sustainable practices in chemical manufacturing, paving the way for environmentally friendly methods (Patel et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,5,5-trimethylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJUMYEWJOKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439518 | |
| Record name | 4,5,5-TRIMETHYL-1-HEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-Trimethyl-1-hexanol | |
CAS RN |
66793-75-7 | |
| Record name | 4,5,5-TRIMETHYL-1-HEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)



![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)